3-(benzylsulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that features a benzothiazole ring, a phenyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the reaction of 4-methyl-1,3-benzothiazole with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dipropylcarbonyloxy-1,4-naphthoquinone
- 3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one
Uniqueness
N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole ring provides a stable aromatic system, while the sulfonyl group enhances its reactivity and binding affinity .
Properties
Molecular Formula |
C18H18N2O3S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-6-5-9-15-17(13)20-18(24-15)19-16(21)10-11-25(22,23)12-14-7-3-2-4-8-14/h2-9H,10-12H2,1H3,(H,19,20,21) |
InChI Key |
WAAJUBYPGOYOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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